1-Formylpiperidine-3-carboxamide
CAS No.: 130250-55-4
Cat. No.: VC21215684
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130250-55-4 |
---|---|
Molecular Formula | C7H12N2O2 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | 1-formylpiperidine-3-carboxamide |
Standard InChI | InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11) |
Standard InChI Key | NADNERWNWVUWEZ-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C=O)C(=O)N |
Canonical SMILES | C1CC(CN(C1)C=O)C(=O)N |
Introduction
Chemical Structure and Properties
1-Formylpiperidine-3-carboxamide (CAS: 130250-55-4) consists of a six-membered piperidine ring with a formyl group (-CHO) attached to the nitrogen at position 1 and a carboxamide group (-CONH₂) at position 3. This structural arrangement creates a molecule with specific chemical reactivity and potential biological interactions.
Basic Properties
The compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol . Its structure contains multiple functional groups that offer sites for potential chemical modifications and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H12N2O2 |
Molecular Weight | 156.18 g/mol |
CAS Number | 130250-55-4 |
Synonyms | 3-Piperidinecarboxamide,1-formyl-(9CI); SCHEMBL3396952; DTXSID401297214 |
Structural Characteristics
The piperidine ring in this compound provides a conformationally restricted scaffold that can be advantageous in drug design. The formyl group at the nitrogen position alters the electronic properties of the piperidine ring, while the carboxamide group offers hydrogen bonding capabilities that can be crucial for biological interactions. These structural features distinguish 1-formylpiperidine-3-carboxamide from other piperidine derivatives and potentially confer unique chemical and biological properties.
Structural Relationships and Comparisons
1-Formylpiperidine-3-carboxamide shares structural similarities with several related compounds that have been more extensively studied. Understanding these relationships can provide insights into its potential properties and applications.
Comparison with 1-Formylpiperidine-3-carboxylic Acid
1-Formylpiperidine-3-carboxylic acid (CAS: 496057-38-6) is closely related to our target compound, differing only in having a carboxylic acid group (-COOH) instead of a carboxamide (-CONH₂) at position 3. Both compounds feature the same basic piperidine scaffold with a formyl group at position 1. The carboxylic acid variant is known for its potential applications in synthesis and biological studies due to its reactivity and functional group arrangement.
Application Area | Potential Use | Basis for Inference |
---|---|---|
Pharmaceutical Synthesis | Building block for complex molecules | Structural features and reactivity |
Medicinal Chemistry | Potential kinase inhibition | Similarity to known ALK inhibitors |
Organic Chemistry | Intermediate in synthesis routes | Functional group arrangement |
Chemical Reactivity and Modifications
The functional groups present in 1-formylpiperidine-3-carboxamide provide multiple sites for chemical reactions and modifications, making it a versatile compound in organic synthesis.
Formyl Group Reactivity
The formyl group (−CHO) at position 1 can participate in various reactions, including reduction to form alcohols, oxidation to carboxylic acids, aldol condensations, and reactions with nucleophiles. This reactivity makes it a useful handle for introducing additional functional groups or extending the molecular structure.
Carboxamide Group Transformations
The carboxamide group (−CONH₂) at position 3 can undergo dehydration to form nitriles, hydrolysis to form carboxylic acids, or reduction to form amines. It can also participate in hydrogen bonding interactions, which are important for biological recognition processes and crystal packing arrangements.
Research Status and Future Directions
Current Research Gaps
There is a notable lack of comprehensive studies specifically focusing on 1-formylpiperidine-3-carboxamide in the available literature. Key areas requiring further research include detailed physical properties, optimized synthesis methods, comprehensive biological activity profiling, and potential applications in pharmaceutical development.
Future Research Opportunities
Future research on 1-formylpiperidine-3-carboxamide could focus on:
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Development of efficient and scalable synthesis methods
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Investigation of its potential as a building block in medicinal chemistry
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Evaluation of biological activities, particularly enzyme inhibition
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Structure-activity relationship studies comparing its activity with structurally related compounds
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Exploration of its potential in the development of neurologically active compounds, similar to other piperidine derivatives
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